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molecular formula C11H13NO B8746762 1,2,3,4-Tetrahydro-1-naphthalenecarboxamide CAS No. 98841-72-6

1,2,3,4-Tetrahydro-1-naphthalenecarboxamide

Cat. No. B8746762
M. Wt: 175.23 g/mol
InChI Key: YABTYLPBLUXORV-UHFFFAOYSA-N
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Patent
US05510486

Procedure details

A preferred process for preparing 2-(1-azabicyclo 2.2.2!oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz de!isoquinolin-1-one is that in which L is chloro and the 1-azabicyclo 2.2.2!oct-3-ylamine is (S)-1-azabicyclo 2.2.2!oct-3-ylamine and is reacted with the compound of Formula 5 to give N-(1-azabicyclo 2.2.2!oct-3S-yl)-1,2,3,4-tetrahydronaphthalen-1-ylcarboxamide; and preferably wherein the N-(1-azabicyclo 2.2.2!oct-3S-yl)-1,2,3,4-tetrahydronaphthalen-1-ylcarboxamide is then reduced as N-(1-azabicyclo 2.2.2!oct-3S-yl)-1,2,3,4-tetrahydronaphthalen-1S-ylcarboxamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Formula 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][NH:2]1.[CH3:12][CH2:13]C(N)CCCCC>>[CH:10]1([C:1]([NH2:2])=[O:11])[C:5]2[C:6](=[CH:12][CH:13]=[CH:3][CH:4]=2)[CH2:7][CH2:8][CH2:9]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(NC=CC2=CC=CC=C12)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(CCCCC)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(CCCCC)N
Name
Formula 5
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A preferred process for preparing 2-(1-azabicyclo

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC2=CC=CC=C12)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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